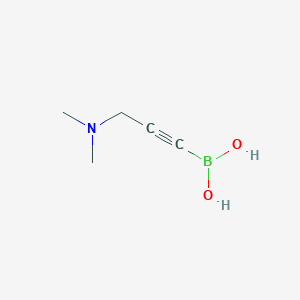
(3-(1H-Indol-1-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-Indol-1-yl)phenyl)methanamine: is a compound that features an indole moiety attached to a phenylmethanamine structure. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Indol-1-yl)phenyl)methanamine typically involves the reaction of indole with a suitable phenylmethanamine precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where indole is coupled with a halogenated phenylmethanamine under specific conditions . Another approach involves the use of a multicomponent reaction, where indole, an aldehyde, and an amine are reacted together in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(1H-Indol-1-yl)phenyl)methanamine can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or phenyl rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while reduction could produce indole-3-ethanamine derivatives .
Scientific Research Applications
Chemistry: (3-(1H-Indol-1-yl)phenyl)methanamine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties .
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives have shown promise in the treatment of diseases such as cancer, viral infections, and neurological disorders .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of (3-(1H-Indol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with neurotransmitter receptors, influencing neurological pathways .
Comparison with Similar Compounds
(1H-Indol-3-yl)methanamine: This compound is structurally similar but lacks the phenyl group attached to the methanamine moiety.
N-Methyltryptamine: Another indole derivative with a different substitution pattern on the indole ring.
Indole-3-carboxaldehyde: An oxidized form of indole with a formyl group at the 3-position.
Uniqueness: (3-(1H-Indol-1-yl)phenyl)methanamine is unique due to the presence of both an indole and a phenylmethanamine structure, which may confer distinct biological and chemical properties compared to other indole derivatives .
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(3-indol-1-ylphenyl)methanamine |
InChI |
InChI=1S/C15H14N2/c16-11-12-4-3-6-14(10-12)17-9-8-13-5-1-2-7-15(13)17/h1-10H,11,16H2 |
InChI Key |
QCGIDYVNXZLJHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11925035.png)



![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)
